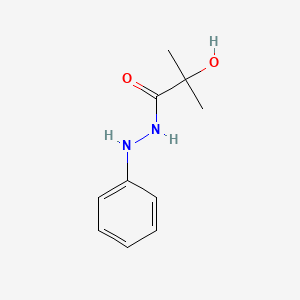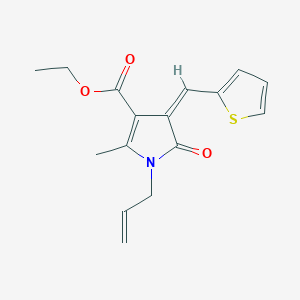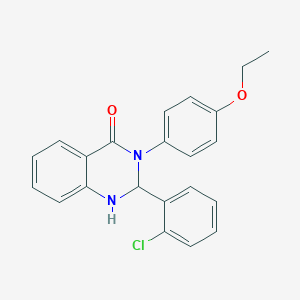
Lactic acid, 2-methyl-, 2-phenylhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lactic acid, 2-methyl-, 2-phenylhydrazide is a chemical compound that belongs to the class of hydrazides It is derived from lactic acid, which is a naturally occurring organic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lactic acid, 2-methyl-, 2-phenylhydrazide typically involves the reaction of lactic acid with 2-phenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazide bond. The general reaction scheme is as follows:
Lactic acid+2-phenylhydrazine→Lactic acid, 2-methyl-, 2-phenylhydrazide
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance the reaction rate and yield. The specific conditions, such as temperature, pressure, and solvent, are optimized to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Lactic acid, 2-methyl-, 2-phenylhydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Lactic acid, 2-methyl-, 2-phenylhydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound can be used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of lactic acid, 2-methyl-, 2-phenylhydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with various biomolecules, leading to changes in their structure and function. This interaction can affect metabolic pathways and cellular processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- Lactic acid, 2-methyl-, hydrazide
- Lactic acid, 2-phenylhydrazide
- Lactic acid, hydrazide
Uniqueness
Lactic acid, 2-methyl-, 2-phenylhydrazide is unique due to the presence of both the 2-methyl and 2-phenyl groups These groups confer specific chemical properties and reactivity, making the compound distinct from other hydrazides
Properties
CAS No. |
15421-39-3 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-hydroxy-2-methyl-N'-phenylpropanehydrazide |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,14)9(13)12-11-8-6-4-3-5-7-8/h3-7,11,14H,1-2H3,(H,12,13) |
InChI Key |
CHIAHVSUEUXUMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NNC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11541600.png)
![4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B11541604.png)
![2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11541618.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11541627.png)

![6-chloro-N-(4-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11541636.png)
![N-({N'-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11541639.png)
![2,2'-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(sulfanediyl))bis(N-(thiazol-2-yl)acetamide)](/img/structure/B11541647.png)
![(5-chloro-2-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11541658.png)
acetyl}hydrazinylidene)-N-(4-fluorophenyl)butanamide](/img/structure/B11541685.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11541691.png)

![5-{[5-(5-Chloro-4-methyl-2-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11541707.png)
